molecular formula C12H19NO3 B12641957 4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol

4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol

Cat. No.: B12641957
M. Wt: 225.28 g/mol
InChI Key: SCNOCUNCZCZCLR-UHFFFAOYSA-N
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Description

4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol is a synthetic organic compound characterized by a butan-1-ol backbone linked to a substituted phenyl ring. The phenyl group features an amino (-NH₂) substituent at the 2-position and methoxy (-OCH₃) groups at the 4- and 6-positions. Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of 228.28 g/mol.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

4-(2-amino-4,6-dimethoxyphenyl)butan-1-ol

InChI

InChI=1S/C12H19NO3/c1-15-9-7-11(13)10(5-3-4-6-14)12(8-9)16-2/h7-8,14H,3-6,13H2,1-2H3

InChI Key

SCNOCUNCZCZCLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CCCCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-4,6-dimethoxybenzaldehyde, which is then subjected to a series of reactions including condensation, reduction, and functional group transformations to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity while minimizing waste and cost. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic synthesis. Its effects in biological systems may involve interactions with enzymes and receptors, influencing metabolic and signaling pathways .

Comparison with Similar Compounds

Key Compounds for Comparison

Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) Molecular formula: C₁₃H₁₈O₄; Molecular weight: 238.28 g/mol . Functional groups: Ester (-COOCH₃), methoxy (-OCH₃). Substituents: 3,4-Dimethoxy on phenyl. Application: Intermediate in synthetic organic chemistry (e.g., esterification reactions) .

4-(n-Heptyloxy)butan-1-ol

  • Molecular formula: C₁₁H₂₄O₂ ; Molecular weight: 188.31 g/mol .
  • Functional groups: Ether (-O-), primary alcohol (-OH).
  • Substituents: n-Heptyloxy chain (aliphatic).
  • Application: Component of the Asian longhorned beetle aggregation pheromone, used in pest control .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituents on Phenyl/Chain Key Applications
4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol C₁₂H₁₉NO₃ 228.28 Amino, methoxy, primary alcohol 2-Amino, 4,6-dimethoxy (phenyl) Not specified in literature
Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) C₁₃H₁₈O₄ 238.28 Methoxy, ester 3,4-Dimethoxy (phenyl) Synthetic intermediate
4-(n-Heptyloxy)butan-1-ol C₁₁H₂₄O₂ 188.31 Heptyl ether, primary alcohol n-Heptyloxy (aliphatic chain) Insect pheromone component

Biological Activity

4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a butanol chain linked to a substituted phenyl group with two methoxy groups and an amino group. This unique structure may contribute to its biological properties.

The biological activity of 4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems and exhibit anti-inflammatory properties.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of methoxy groups in the phenyl ring may enhance electron donation capabilities, thereby providing protection against oxidative stress.

Antimicrobial Activity

The compound has shown potential antimicrobial effects, particularly against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Studies suggest that 4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol could have neuroprotective effects. It may modulate neurotransmitter release and protect neuronal cells from apoptosis induced by neurotoxic agents.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the methoxy and amino groups significantly influence the compound's potency and selectivity for various biological targets. For instance:

ModificationEffect on Activity
Addition of more methoxy groupsIncreased antioxidant activity
Alteration of the butanol chain lengthChanges in antimicrobial potency
Variation in amino group substitutionAffects neuroprotective properties

Case Studies

  • Antioxidant Study : A study conducted on similar phenolic compounds demonstrated that derivatives with multiple methoxy substitutions exhibited enhanced radical scavenging activity compared to their non-substituted counterparts. This suggests that 4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol could possess comparable or superior antioxidant capabilities.
  • Antimicrobial Testing : In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with an IC50 value suggesting potent inhibition at low concentrations. Further studies are warranted to explore its efficacy against other pathogens.
  • Neuroprotection : Experimental models using neuronal cell lines indicated that treatment with the compound resulted in reduced apoptosis rates when exposed to neurotoxic agents such as glutamate. This suggests a protective mechanism potentially mediated by modulation of calcium influx or oxidative stress pathways.

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